molecular formula C16H12N2O4 B1256203 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl CAS No. 390401-91-9

5,5',6,6'-Tetrahydroxy-3,3'-biindolyl

Cat. No.: B1256203
CAS No.: 390401-91-9
M. Wt: 296.28 g/mol
InChI Key: UHYVKNUCMCSKMR-UHFFFAOYSA-N
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Description

5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl is a hydroxyindole compound characterized by the presence of four hydroxyl groups and a biindole structure. It is a naturally occurring compound found in the peel extract of red beetroot (Beta vulgaris) and is known for its potent antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl involves several steps. One of the synthetic routes includes the coupling of 5,6-dihydroxyindole with 5,6-dihydroxyindole-3-carbaldehyde under oxidative conditions. The reaction typically requires a strong oxidizing agent such as potassium ferricyanide in an alkaline medium .

Industrial Production Methods

Industrial production methods for 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl are not well-documented, likely due to its limited commercial demand. the compound can be synthesized in the laboratory using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

Scientific Research Applications

5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl has several scientific research applications:

    Chemistry: Used as a model compound for studying the reactivity of hydroxyindoles and biindoles.

    Biology: Investigated for its role as a plant metabolite and its antioxidant properties.

    Medicine: Potential therapeutic applications due to its antioxidant activity, which may help in preventing oxidative stress-related diseases.

    Industry: Limited industrial applications, primarily in research and development.

Mechanism of Action

The antioxidant activity of 5,5’,6,6’-tetrahydroxy-3,3’-biindolyl is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and inhibits their harmful effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’,6,6’-Tetrahydroxy-3,3’-biindolyl is unique due to its specific biindole structure and the presence of four hydroxyl groups, which contribute to its potent antioxidant activity. Its natural occurrence in beetroot peel extract and its role as a plant metabolite further distinguish it from other similar compounds .

Properties

IUPAC Name

3-(5,6-dihydroxy-1H-indol-3-yl)-1H-indole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-13-1-7-9(5-17-11(7)3-15(13)21)10-6-18-12-4-16(22)14(20)2-8(10)12/h1-6,17-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVKNUCMCSKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC=C2C3=CNC4=CC(=C(C=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616171
Record name 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390401-91-9
Record name 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5′,6,6′-Tetrahydroxy-3,3′-biindolyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N2SZV94RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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